molecular formula C21H21F3O4 B1191737 DS-3032b

DS-3032b

Numéro de catalogue: B1191737
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DS-3032b is an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity. Upon oral administration, MDM2 inhibitor this compound binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteosome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis. MDM2, a zinc finger protein and a negative regulator of the p53 pathway, is overexpressed in cancer cells;  it has been implicated in cancer cell proliferation and survival. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Applications De Recherche Scientifique

Reactivating TP53 Signaling in Neuroblastoma

  • Application: DS-3032b has been investigated for its effect on high-risk neuroblastoma. It targets MDM2, a negative regulator of the TP53 tumor suppressor gene, reactivating TP53 signaling in neuroblastoma cells.
  • Findings: In vitro and in vivo studies showed that this compound treatment leads to G1 cell cycle arrest, senescence, and apoptosis in neuroblastoma cells. It was particularly effective in cells with wildtype TP53, regardless of MYCN amplification. Oral administration in a murine model inhibited tumor growth and prolonged survival (Arnhold et al., 2017).

Predictive Biomarkers for MDM2 Inhibition

  • Application: this compound’s role in targeting the MDM2-p53 interaction in tumor cells, suggesting its potential as a cancer therapeutic.
  • Findings: this compound exhibited a dose-dependent increase in p53 target genes in osteosarcoma cell lines. A gene signature was identified that predicts response to MDM2 inhibitors, including this compound. This signature is especially relevant in cancers retaining wildtype p53 protein (Nakamaru et al., 2015).

Phase I Clinical Trials in Solid Tumors and Lymphomas

  • Application: this compound has been evaluated in Phase I clinical trials for patients with advanced solid tumors and lymphomas.
  • Findings: The trials aimed to determine a recommended Phase 2 dose and assess the safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of this compound. Preliminary results indicated an acceptable safety profile and signs of clinical activity in specific cancer types, such as liposarcoma with MDM2 amplification (Bauer et al., 2015).

Molecular Docking Studies for Oncology Treatment

  • Application: Molecular docking studies of this compound to understand its interaction with MDM2, a crucial regulator of p53 in cancer cells.
  • Findings: The study found that this compound binds with high affinity and stability to the p53 binding site in MDM2. This indicates potential therapeutic efficiency in cancers where p53 suppression is a marker of poor prognosis (Mota et al., 2022).

Hematological Malignancies Phase I Trial

  • Application: A Phase I trial of this compound in patients with hematological malignancies to evaluate safety, tolerability, and preliminary efficacy.
  • Findings: The trial showed that this compound was tolerated up to a specific dose, with observed clinical activity in reducing bone marrow blasts in some patients. Further studies are planned to explore combinations with other treatment agents (Dinardo et al., 2016).

Predictive Gene Signatures for Tumor Sensitivity

  • Application: Identifying gene signatures to predict sensitivity of tumors to this compound.
  • Findings: Gene expression profiling combined with TP53 mutational status was found to predict antitumor effects of this compound in vitro and in vivo. A 175-gene signature was defined and validated, indicating the potential for clinical implementation of these findings (Ishizawa et al., 2018).

Propriétés

Formule moléculaire

C21H21F3O4

Apparence

Solid powder

Synonymes

DS3032b;  DS-3032b;  DS 3032b.; NONE

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.